(Z)-2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(4-fluorophenyl)prop-2-enamide
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Overview
Description
(Z)-2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(4-fluorophenyl)prop-2-enamide is a synthetic organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated with a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(4-fluorophenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxy-3-methoxybenzaldehyde, 4-fluoroaniline, and malononitrile.
Condensation Reaction: The first step involves a condensation reaction between 4-ethoxy-3-methoxybenzaldehyde and malononitrile in the presence of a base, such as sodium ethoxide, to form the corresponding α,β-unsaturated nitrile.
Amidation: The α,β-unsaturated nitrile is then reacted with 4-fluoroaniline under acidic or basic conditions to form the desired enamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(4-fluorophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Corresponding oxidized products such as carboxylic acids or ketones.
Reduction: Corresponding reduced products such as amines.
Substitution: Substituted products with nucleophiles replacing the fluorine atom.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(4-fluorophenyl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Studies may focus on its interaction with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs. Its structure may be modified to enhance its pharmacological properties and reduce potential side effects.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(4-fluorophenyl)prop-2-enamide would depend on its specific application. For example, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to form various interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, with its targets.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-fluorophenyl)prop-2-enamide: Similar structure with a hydroxyl group instead of an ethoxy group.
(Z)-2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(4-chlorophenyl)prop-2-enamide: Similar structure with a chlorine atom instead of a fluorine atom.
Uniqueness
(Z)-2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(4-fluorophenyl)prop-2-enamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the ethoxy and methoxy groups on the phenyl ring, along with the fluorine atom, may influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
(Z)-2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(4-fluorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-3-25-17-9-4-13(11-18(17)24-2)10-14(12-21)19(23)22-16-7-5-15(20)6-8-16/h4-11H,3H2,1-2H3,(H,22,23)/b14-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUQJXOYNRAXLJ-UVTDQMKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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